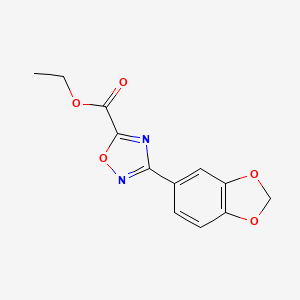

Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 1,3-benzodioxol-5-yl group and at the 5-position with an ethyl ester moiety. The ethyl ester enhances solubility in organic solvents and may influence metabolic stability. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzodioxole-containing derivatives, which are often explored for their bioactivity .

Properties

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-16-12(15)11-13-10(14-19-11)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWFXOBNHJWNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 1,3-benzodioxol-5-ylamine with ethyl chloroformate to form the corresponding oxadiazole derivative. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

Medicine: The compound has shown promise in preclinical studies for its potential use in the treatment of certain diseases, such as cancer and inflammatory disorders.

Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate, highlighting substituent variations and their implications:

Key Observations:

Substituent Effects on Physicochemical Properties :

- The 1,3-benzodioxol-5-yl group in the target compound introduces steric bulk and electron-donating effects compared to phenyl or alkyl substituents. This may enhance binding affinity in biological targets reliant on aromatic interactions .

- Electron-withdrawing groups (e.g., Cl, CF₃) in analogues like ethyl 3-(4-chlorophenyl)- and 3-(trifluoromethylphenyl)- derivatives increase oxidative stability and alter solubility profiles .

- Heteroaromatic substituents (e.g., pyridinyl) introduce polarity and hydrogen-bonding capacity, which can improve aqueous solubility but may reduce membrane permeability .

Synthetic Accessibility :

- The target compound’s benzodioxole moiety is synthesized via aldol condensation and Michael addition pathways, as seen in related chalcone derivatives .

- Analogues with simple alkyl or aryl groups (e.g., methyl, phenyl) are typically prepared via cyclization of amidoximes with activated esters, offering higher yields compared to benzodioxole-containing derivatives .

Commercial and Research Relevance: Compounds like ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate are listed as "typically in stock" (1g scale), indicating their utility in high-throughput screening .

Biological Activity

Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate is a synthetic compound belonging to the oxadiazole family, characterized by its unique benzodioxole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₀N₂O₅

- Molecular Weight : 262.218 g/mol

- CAS Number : 884982-97-2

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the oxadiazole ring and subsequent esterification. Various synthetic pathways have been reported, emphasizing the importance of optimizing conditions to achieve high purity and yield.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

- Case Study : A series of oxadiazole derivatives were evaluated for their antitumor activity against several cancer cell lines (HEPG2, HELA, SW1116, BGC823). Compounds showed IC₅₀ values ranging from 7.21 μM to 25.87 μM, indicating broad-spectrum activity against these cell lines .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Studies indicate that certain derivatives exhibit strong activity against bacterial strains:

| Compound | Activity (%) | Comparison |

|---|---|---|

| Compound 4a-2 | 68.6% | Superior to Bismerthiazol (49.6%) |

| Compound 4a-3 | 62.3% | Superior to Thiodiazole copper (42.2%) |

This data suggests that the compound may serve as a promising candidate for developing new antibacterial agents .

Molecular docking studies have been employed to elucidate the binding interactions of this compound with biological targets such as telomerase. These studies reveal its potential as a telomerase inhibitor with a binding model that suggests effective interaction within the active site .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. The presence of specific functional groups significantly influences their pharmacological properties. For example:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling benzodioxol-5-yl precursors with oxadiazole-carboxylate intermediates. For example, refluxing in polar aprotic solvents (e.g., DMF) with catalysts like piperidine (0.84–1.68 mmol) at 403 K for 2 hours, followed by purification via column chromatography or recrystallization from ethyl acetate .

- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize side products (e.g., uncyclized intermediates).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : Use - and -NMR to confirm substituent integration and electronic environments. For example, benzodioxole protons resonate at δ ~6.8–7.0 ppm, while oxadiazole carbons appear at ~160–170 ppm .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C–O bonds in benzodioxole: ~1.36–1.43 Å) and dihedral angles (e.g., 42.85° between benzodioxole and oxadiazole planes) .

Q. How can SHELX software address common challenges in refining crystal structures of this compound?

- SHELX Workflow : Use SHELXD for phase determination and SHELXL for refinement. Apply restraints for disordered moieties (e.g., ethyl ester groups) and validate using R-factor convergence (e.g., R1 < 0.05 for high-resolution data). Address thermal motion artifacts with anisotropic displacement parameters .

Advanced Research Questions

Q. How do conformational dynamics of the benzodioxole and oxadiazole rings influence intermolecular interactions in the solid state?

- Analysis : Calculate puckering parameters (Cremer & Pople) for the benzodioxole ring (e.g., , ) to quantify non-planarity. Use Mercury software to visualize π–π stacking (e.g., centroid distances ~3.795 Å) and hydrogen-bonding networks (e.g., C–H···O interactions) stabilizing the crystal lattice .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Approach : Screen against enzyme targets (e.g., kinases, oxidases) linked to benzodioxole bioactivity. Use molecular docking (AutoDock Vina) with crystal structure coordinates to predict binding affinities. Validate via enzyme inhibition assays (IC determination) .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Case Study : If NMR suggests rotational freedom in the ethyl ester group, but SCXRD shows a fixed conformation, perform variable-temperature NMR to detect dynamic processes. Compare with DFT-optimized geometries (e.g., Gaussian09) to identify dominant conformers .

Q. What strategies improve the accuracy of molecular docking studies for derivatives of this compound?

- Protocol : Parameterize force fields using SCXRD-derived bond lengths/angles. Account for solvent effects (e.g., implicit water models) and validate docking poses with MD simulations (e.g., GROMACS) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.